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4-Nitroacridine

Cat. No.: B1605210
CAS No.: 42955-73-7
M. Wt: 224.21 g/mol
InChI Key: VOXJXIMFTHTSAF-UHFFFAOYSA-N
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Description

Significance of Acridine (B1665455) Heterocycles in Medicinal Chemistry and Chemical Biology

Acridine, a nitrogen-containing heterocyclic compound, and its derivatives are a cornerstone of medicinal chemistry and chemical biology, exhibiting a wide array of pharmacological properties. rsc.orgnih.gov Historically, these compounds were utilized as dyes and pigments in the 19th century. rsc.org Their journey into the pharmaceutical realm began with the discovery of their antimicrobial properties, leading to the use of acriflavine (B1215748) and proflavine (B1679165) as topical antibacterial agents during World War I. ceon.rsptfarm.plscripps.edu The subsequent discovery of quinacrine (B1676205) as an antimalarial agent during World War II further solidified the therapeutic importance of the acridine scaffold. ceon.rsscripps.edu

The planar, tricyclic structure of acridines is key to their biological activity, allowing them to intercalate with DNA and inhibit enzymes crucial for cell proliferation and survival, such as topoisomerases and telomerase. rsc.orgmdpi.comresearchgate.net This mechanism of action underpins their significant anticancer activity, which has been a major focus of research. rsc.orgmdpi.com Amsacrine (B1665488) and nitracrine (B1678954) are examples of acridine derivatives that have been used in cancer therapy. ptfarm.plresearchgate.net

Beyond their anticancer and antimicrobial applications, acridine derivatives have demonstrated a broad spectrum of bioactivities, including:

Antiviral: Acting against various viruses. rsc.orgnih.gov

Antiparasitic: Effective against parasites like those causing malaria. rsc.orgceon.rs

Anti-inflammatory: Exhibiting inflammation-reducing properties. rsc.orgnih.gov

Fungicidal: Showing activity against fungal pathogens. rsc.orgnih.gov

Enzyme Inhibition: Notably, as inhibitors of acetylcholinesterase, which has led to the development of drugs like tacrine (B349632) for Alzheimer's disease. rsc.orgresearchgate.net

The versatility of the acridine nucleus allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency, selectivity, and reduced side effects. mdpi.commdpi.com Researchers continue to explore new applications for acridine-based compounds, including their use as fluorescent probes for biomolecule visualization and in the development of new therapeutic agents for a range of diseases. rsc.orgnih.gov

Historical and Contemporary Relevance of Nitroacridine (B3051088) Derivatives in Therapeutic Development

Nitroacridine derivatives, a specific class of acridine compounds characterized by the presence of a nitro (-NO2) group, have a significant history and continue to be relevant in the development of new therapeutics, particularly in oncology.

Historically, the development of nitroacridines as anticancer agents was a pivotal moment in chemotherapy. One of the most notable examples is Nitracrine (also known as Ledakrin or C-283), a 1-nitro-9-aminoacridine (B1201617) derivative. scripps.edunih.gov Developed in Poland, Nitracrine demonstrated potent cytostatic effects by interacting with DNA. nih.govio.gliwice.pl Its mechanism involves the reduction of the nitro group, which is a crucial activation step leading to the formation of covalent bonds with DNA and proteins. nih.gov This interaction results in DNA damage, including interstrand crosslinks, ultimately leading to cell death. medkoo.com While effective, Nitracrine's clinical use was hampered by significant side effects. tandfonline.com

The historical importance of Nitracrine spurred further research into other nitroacridine analogues with the aim of improving their therapeutic index. This led to the synthesis of numerous derivatives with modifications to the acridine ring and the side chain at position 9. nih.govtandfonline.com For instance, the introduction of a methyl group at position 4 of the 1-nitroacridine scaffold was found to reduce toxicity while retaining anticancer activity. tandfonline.com

In contemporary research, nitroacridine derivatives remain a subject of interest for several reasons:

Targeting Hypoxic Tumor Cells: Nitroacridines have shown selective toxicity towards hypoxic (low oxygen) cells, which are often found in solid tumors and are resistant to conventional therapies. nih.gov

Overcoming Drug Resistance: The unique mechanism of action of some nitroacridines offers a potential strategy to combat multidrug resistance in cancer. nih.gov

Development of Novel Anticancer Agents: Researchers continue to synthesize and evaluate new nitroacridine derivatives with improved efficacy and safety profiles. mdpi.comresearchgate.netnih.gov For example, studies on 4-methyl-1-nitroacridine derivatives have shown promising results. tandfonline.comajpamc.com The condensation of nitroacridine molecules with other heterocyclic systems has also yielded compounds with high effectiveness against various tumor cell lines. mdpi.com

Antimicrobial and Antiviral Potential: While the primary focus has been on cancer, the antimicrobial properties of nitroacridines are also being revisited, especially in the context of rising antibiotic resistance. oup.com Some derivatives have also been investigated for their antiviral activity. researchgate.net

The ongoing research into nitroacridine derivatives highlights their enduring relevance in the quest for more effective and targeted therapies for cancer and other diseases.

Positioning of 4-Nitroacridine within Advanced Heterocyclic Research

This compound, a specific isomer within the nitroacridine family, holds a distinct position in the field of advanced heterocyclic research. Its significance stems from its role as a key synthetic intermediate and a core structure for the development of novel bioactive molecules. rsc.orgchemcess.com

The nitration of acridine, a fundamental reaction in heterocyclic chemistry, primarily yields 2- and this compound. chemcess.com This makes this compound a readily accessible building block for further chemical modifications. The presence and position of the nitro group significantly influence the electronic properties of the acridine ring, impacting its reactivity and biological activity.

Advanced research involving this compound and its derivatives focuses on several key areas:

Synthesis of Novel Bioactive Compounds: this compound serves as a precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. For instance, it is a starting material for creating 4-aminoacridines, which are explored for their antiplasmodial activities. rsc.org The nucleophilic substitution of derivatives like 9-chloro-4-nitroacridone with peptides has been used to generate new potential anticancer agents. researchgate.netnih.gov Furthermore, the synthesis of 2-methyl-4-nitro-9-(piperazin-1-yl)acridine derivatives has been explored for their antioxidant properties. amazonaws.com

Structure-Activity Relationship (SAR) Studies: The this compound scaffold is a valuable tool for conducting SAR studies. By systematically modifying the structure, for example, by introducing different substituents at various positions, researchers can elucidate the chemical features essential for a specific biological activity. mdpi.com These studies are crucial for the rational design of more potent and selective drugs.

Exploration of Novel Mechanisms of Action: Research on this compound derivatives contributes to the understanding of how small molecules interact with biological targets. For example, studies on compounds derived from 4-nitroacridone have investigated their ability to induce apoptosis and affect the cell cycle in cancer cells. nih.gov These investigations can uncover new therapeutic strategies and molecular pathways.

Development of Advanced Materials: The unique photophysical properties of acridine derivatives, such as fluorescence, make them attractive for applications beyond medicine. rsc.org While less explored for this compound specifically, the broader class of acridines is used in developing fluorescent probes and materials for laser technologies.

In essence, this compound is not just a single compound of interest but a platform for innovation in heterocyclic chemistry. Its accessibility and the reactivity conferred by the nitro group provide a foundation for creating diverse molecular architectures with a wide range of potential applications, from novel therapeutics to advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O2 B1605210 4-Nitroacridine CAS No. 42955-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitroacridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c16-15(17)12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJXIMFTHTSAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346709
Record name 4-Nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42955-73-7
Record name 4-Nitroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Nitroacridine and Analogues

Strategic Approaches to Nitration of Acridine (B1665455) Scaffolds

Direct nitration of the parent acridine ring is a classical electrophilic aromatic substitution. However, the reaction is characterized by a lack of high regioselectivity, often yielding a mixture of isomeric products. The electronic properties of the acridine nucleus, a nitrogen-containing heterocycle, dictate the positions most susceptible to electrophilic attack.

The nitration of acridine under acidic conditions typically results in the formation of multiple mono-nitro isomers. The primary products are 2-nitroacridine (B1593718) and 4-nitroacridine. thieme-connect.com The reaction conditions, particularly the acid medium, influence the distribution of these isomers. Electrophilic substitution on the acridine ring often leads to disubstitution, commonly at the 2- and 7-positions. ptfarm.plpharmaguideline.com This lack of selectivity presents a significant challenge for the targeted synthesis of this compound, as separating the resulting isomers can be difficult and leads to lower yields of the desired product. rsc.org

The protonation of the heterocyclic nitrogen under strong acidic conditions deactivates the molecule towards electrophilic attack, but the substitution pattern is still directed to specific positions. Direct nitration of the acridine ring is often not regioselective and can produce polyfunctionalized products, making it a less favored method when a specific isomer like this compound is the target. rsc.org

Given the challenges with regioselectivity in direct nitration, controlled synthesis of specific nitroacridine (B3051088) isomers often relies on multi-step pathways where the nitro group is introduced onto a precursor molecule before the final acridine ring is formed. This approach allows for unambiguous placement of the nitro substituent.

For instance, a synthetic route can begin with a substituted aniline, such as 4-methoxy-2-nitroaniline, which already contains the nitro group in the desired relative position. rsc.org This precursor is then coupled with another aromatic component, and subsequent cyclization forms the acridine scaffold with the nitro group locked in place. This strategy bypasses the problematic direct nitration step and ensures the exclusive formation of the 4-nitro substituted acridine derivative.

Multi-Step Synthetic Routes for Functionalized this compound Derivatives

To overcome the limitations of direct nitration and to access a wider array of functionalized derivatives, chemists have developed robust multi-step synthetic sequences. These routes often involve the construction of the acridine skeleton from functionalized precursors and subsequent modifications, particularly at the C-9 position.

The Ullmann condensation is a classical and effective method for forming carbon-nitrogen bonds, which is a key step in constructing the acridine core from two separate aromatic components. wikipedia.orgnih.gov This copper-catalyzed reaction typically involves coupling an aryl halide with an amine. wikipedia.orgwikipedia.org In the context of this compound synthesis, this could involve the reaction of a nitro-substituted aryl halide with an aminobenzoic acid derivative.

A typical sequence involves the Ullmann reaction to create an N-phenylanthranilic acid intermediate, which already contains the nitro group at the required position. For example, 4-methyl-1-nitro-9-phenoxyacridine can be synthesized via an Ullmann reaction followed by a cyclization step. ajpamc.com The resulting N-(2'-methyl-5'-nitro-phenyl) anthranilic acid is then cyclized, often using a dehydrating agent like phosphorus oxychloride (POCl₃), to form the tricyclic acridine system. pharmaguideline.comajpamc.com This cyclization step simultaneously installs a reactive chloro group at the C-9 position, yielding a versatile intermediate like 9-chloro-4-nitroacridine. Modern variations of the Ullmann reaction, such as the Buchwald-Hartwig coupling, utilize palladium catalysts and offer milder reaction conditions. rsc.org

Table 1: Example of a Multi-Step Synthesis via Ullmann-type Reaction and Cyclization

StepReaction TypeReactantsReagents/ConditionsProduct
1Buchwald-Hartwig CouplingMethyl 2-((trifluoromethyl)sulfonyl)oxy)benzoate, 4-methoxy-2-nitroanilinePd(OAc)₂, rac-BINAP, Cs₂CO₃, Toluene, 120°CMethyl 2-((4-methoxy-2-nitrophenyl)amino)benzoate
2SaponificationMethyl 2-((4-methoxy-2-nitrophenyl)amino)benzoateBa(OH)₂·8H₂O, CH₃OH, 90°C2-((4-Methoxy-2-nitrophenyl)amino)benzoic acid
3Cyclization2-((4-Methoxy-2-nitrophenyl)amino)benzoic acidPOCl₃, 120°C6,9-Dichloro-2-methoxy-4-nitroacridine

This table illustrates an optimized pathway to a key this compound precursor, demonstrating a modern palladium-catalyzed coupling followed by cyclization. rsc.orgrsc.org

The C-9 position of the acridine ring is highly electrophilic, a property enhanced by the electron-withdrawing effect of the ring nitrogen. pharmaguideline.comrsc.org This makes 9-chloro-4-nitroacridine derivatives excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is widely exploited to introduce a diverse range of functional groups at this position.

A variety of nucleophiles, including amines, phenols, and thiols, can readily displace the C-9 chlorine. For example, reacting 4-methyl-1-nitro-9-phenoxyacridine with peptides in phenol (B47542) at 50°C allows for the formation of new carbon-nitrogen bonds at the C-9 position. ajpamc.com Similarly, 6,9-dichloro-2-methoxy-4-nitroacridine can undergo selective substitution at the C-9 position with various amines, such as N',N'-diethylpentan-1,4-diamine, to produce functionalized derivatives. rsc.org These reactions are fundamental to building the complex side chains often required for biologically active acridine compounds.

Recent research has focused on optimizing the synthetic routes to 4-substituted acridines to improve efficiency, increase yields, and utilize greener methodologies. Optimization efforts often target reducing the number of reaction steps and improving the conditions of key transformations.

Table 2: Comparison of Original vs. Optimized Synthesis of a this compound Precursor

ParameterOriginal Synthetic RouteOptimized Synthetic Route
Number of Steps 53
Overall Yield 21%63%
Key C-N Coupling Buchwald-HartwigBuchwald-Hartwig (Optimized Conditions)
Key Cyclization Agent POCl₃POCl₃

This table highlights the significant improvements made in the synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine, a versatile precursor for 4-substituted acridines. rsc.orgrsc.org

Innovative Synthetic Techniques Applicable to this compound Research

Traditional methods for the synthesis of the acridine core, such as the Bernthsen and Ullmann condensations, often require harsh reaction conditions, long reaction times, and can generate significant waste. Consequently, the development of more efficient and environmentally benign synthetic routes is a key focus of contemporary research.

One-Pot and Multicomponent Reactions in Acridine Synthesis

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. These reactions involve the combination of three or more reactants in a single reaction vessel to form a complex product in a single synthetic operation, thereby avoiding the need for isolation and purification of intermediates.

While specific one-pot syntheses exclusively targeting this compound are not extensively documented, the principles of MCRs are highly applicable to the synthesis of the broader acridine and nitro-substituted heterocyclic families. For instance, the Hantzsch pyridine (B92270) synthesis, a classic MCR, has been adapted for the synthesis of various dihydropyridine (B1217469) derivatives, which can be subsequently oxidized to the corresponding pyridines. Analogous strategies could potentially be developed for this compound by employing precursors bearing a nitro group.

A general approach for the multicomponent synthesis of substituted pyridines, which could be conceptually extended to acridines, involves the reaction of a β-dicarbonyl compound, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate. figshare.comresearchgate.netbohrium.comresearchgate.net For the synthesis of a this compound analog, one could envision a reaction between a suitably substituted aniline, a nitro-substituted benzaldehyde, and a cyclic 1,3-dicarbonyl compound.

The following table outlines a conceptual multicomponent reaction for the synthesis of a substituted acridine derivative, illustrating the potential for applying this methodology to this compound research.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct
Substituted AnilineAromatic Aldehyde1,3-CyclohexanedioneAcid or base catalyst, various solventsSubstituted Tetrahydroacridine

This one-pot approach significantly simplifies the synthetic procedure and reduces the environmental impact by minimizing solvent usage and purification steps. The resulting tetrahydroacridine can then be aromatized to the corresponding acridine derivative.

Green Chemistry Principles in Nitroacridine Production

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. paperpublications.orgijfmr.comnih.gov The production of this compound and its analogs can benefit significantly from the adoption of these principles.

Key green chemistry principles applicable to nitroacridine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids can dramatically reduce the environmental footprint of the synthesis. paperpublications.org Research has shown the feasibility of conducting multicomponent reactions for heterocycle synthesis in aqueous media. scirp.org

Catalysis: The use of catalysts, particularly heterogeneous and recyclable catalysts, is a cornerstone of green chemistry. Catalysts can improve reaction efficiency, reduce energy consumption, and minimize waste generation compared to stoichiometric reagents. For acridine synthesis, various catalysts including Lewis acids, Brønsted acids, and metal nanoparticles have been explored. scirp.org

Energy Efficiency: Employing energy-efficient techniques such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. ingentaconnect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a fundamental principle of green chemistry. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses. researchgate.net

Use of Renewable Feedstocks: While not yet widely implemented for acridine synthesis, the future of green chemistry lies in the utilization of renewable starting materials derived from biomass.

The following table summarizes the application of green chemistry principles to the synthesis of acridine derivatives, with potential applicability to this compound.

Green Chemistry PrincipleApplication in Acridine SynthesisPotential Benefit for this compound Production
Safer Solvents Use of water or ethanol as a solvent in multicomponent reactions for acridinedione synthesis.Reduced toxicity and environmental pollution.
Catalysis Employment of recyclable solid acid catalysts or metal nanoparticles.Lower catalyst loading, easier separation, and reduced waste.
Energy Efficiency Microwave-assisted synthesis to accelerate reaction rates.Shorter reaction times and lower energy consumption.
Atom Economy One-pot, multicomponent strategies to build the acridine core.Higher efficiency and reduced formation of byproducts.

By embracing these innovative and sustainable synthetic methodologies, the production of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible, paving the way for further exploration of their chemical and biological properties.

Biological Activities and Therapeutic Potential of 4 Nitroacridine Derivatives

Antineoplastic and Cytotoxic Efficacy of 4-Nitroacridine Analogues

The anticancer properties of this compound derivatives are well-documented, with many analogues exhibiting potent cytotoxic activity against a wide range of cancer types. researchgate.netontosight.ai This has led to the preclinical and, in some cases, clinical development of promising drug candidates.

Activity Spectrum against Diverse Cancer Cell Lines

This compound derivatives have been shown to be effective against a variety of human cancer cell lines. Their broad-spectrum activity underscores their potential as versatile antineoplastic agents. For instance, new analogues of 4-methyl-1-nitroacridine have been evaluated for their anticancer effects on melanoma and neuroblastoma, which are tumors known for their high heterogeneity and resistance to chemotherapy. ajpamc.comresearchgate.net

Studies have demonstrated the cytotoxic effects of these compounds against melanotic (Ma) and amelanotic (Ab) melanoma cell lines, as well as the SH-SY5Y neuroblastoma cell line. ajpamc.com The activity of these derivatives is often dependent on the specific structural modifications of the acridine (B1665455) core. Furthermore, the cytotoxic activity of acridine derivatives has been noted in leukemia cell lines, highlighting their potential in treating hematological malignancies. tandfonline.combibliotekanauki.pl One notable derivative, C-1748, displayed a significant difference in its inhibitory concentration (IC50) between the LNCaP prostate cancer cell line and the HL-60 leukemia cell line, indicating a degree of selectivity. tandfonline.comnih.gov The activity of these compounds extends to solid tumors as well, with pyrimido[4,5,6-kl]acridines showing significant growth inhibition potency against the HT29 human colon adenocarcinoma cell line. researchgate.net

Preclinical Evaluation of Specific this compound Candidates

Certain this compound derivatives have advanced to preclinical evaluation based on their promising in vitro activity.

C-1748 (9-[2'-hydroxyethylamino]-4-methyl-1-nitroacridine) : This compound, also known as Capridine β, has been extensively studied as a potential chemotherapeutic agent, particularly for prostate cancer. researchgate.netnih.gov It was developed as a derivative of an earlier potent anti-cancer drug that showed high systemic toxicities. nih.gov The introduction of a methyl group in C-1748 resulted in novel properties, including a higher therapeutic index and reduced cytotoxicity towards myelocytic cells. tandfonline.comnih.gov In preclinical studies using human prostate cancer xenograft models, C-1748 inhibited tumor growth by 80-90% with minimal toxicity. tandfonline.comnih.gov The compound acts as a DNA intercalating agent and has been shown to be more effective in prostate cancer cells than in leukemia cells. tandfonline.comnih.gov A notable feature of C-1748 is the 40-fold difference in the 50% inhibitory concentration (IC50) between DU145 prostate cancer cells and HL-60 leukemia cells. nih.gov

Tuftsin (B1682037)/Retro-tuftsin Conjugates : To enhance tumor targeting and efficacy, this compound has been conjugated with peptides like tuftsin and its retro-analogue. Tuftsin derivatives have been explored as anticancer compounds. nih.gov New 4-methyl-1-nitroacridine analogues linked to tuftsin/retro-tuftsin derivatives have been synthesized and evaluated against melanoma and neuroblastoma cell lines. ajpamc.com For example, the acridine-retrotuftsin analogue HClx9-[Arg(NO2)-Pro-Lys-Thr-OCH3]-1-nitroacridine, named ART, was synthesized and tested against melanoma and neuroblastoma lines. nih.gov The study found that amelanotic (Ab) melanoma and the cholinergic DC form of SH-SY5Y neuroblastoma were particularly sensitive to ART. nih.gov Another study showed that a specific conjugate exhibited high potency against amelanotic Ab melanoma cells, comparable to the standard drug dacarbazine (B1669748). researchgate.net

CompoundCancer TypeKey Preclinical FindingReference
C-1748Prostate CancerInhibited tumor growth by 80-90% in xenograft models with minimal toxicity. tandfonline.comnih.gov
C-1748Prostate Cancer vs. LeukemiaShowed a 40-fold difference in IC50 between DU145 prostate cancer and HL-60 leukemia cells. nih.gov
Acridine-Retrotuftsin (ART)Melanoma & NeuroblastomaAmelanotic melanoma and cholinergic neuroblastoma cells were especially sensitive. nih.gov
Tuftsin Conjugate (compound 12)MelanomaExhibited potency comparable to dacarbazine against amelanotic Ab melanoma cells. researchgate.net

Exploration of 4-Nitroacridines in Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ABC transporters like P-glycoprotein (P-gp). iiarjournals.orgmdpi.com Acridine derivatives with fused heterocyclic rings, such as pyrazoloacridines and pyrazolopyrimidoacridines, have been investigated for their ability to overcome MDR. nih.gov

Research has shown that the presence and location of substituents on the acridine structure significantly influence both cytotoxic activity and the ability to circumvent MDR. nih.gov Some of these novel derivatives have demonstrated the ability to overcome resistance in cell lines that overexpress drug exporting pumps. bibliotekanauki.plnih.gov For example, certain pyrimido[4,5,6-kl]acridines were able to overcome the multidrug resistance in LoVo/Dx colon cancer cells. researchgate.net This suggests that specific structural modifications to the this compound scaffold can lead to compounds that are not recognized or are poorly transported by MDR pumps, thereby retaining their efficacy in resistant tumors.

Antimicrobial Properties of this compound Structures

Beyond their anticancer effects, this compound derivatives have also been recognized for their antimicrobial activities. rsc.orgresearchgate.net This dual activity makes them an interesting scaffold for the development of novel therapeutic agents.

Antibacterial Activity against Pathogenic Strains

Acridine compounds have a history of use as antibacterial agents, and modern derivatives continue to show promise in this area. ontosight.ai Their mechanism of action is often attributed to their ability to interact with bacterial DNA and inhibit essential enzymes. mdpi.com

Derivatives of this compound have been tested against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. Studies have evaluated their efficacy against common pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Escherichia coli. science24.commdpi.comuns.ac.idpeerj.com For example, some muramyl dipeptide derivatives, which are related to compounds conjugated with acridines, were tested against S. aureus strains. researchgate.net The antibacterial effect of these compounds can vary significantly based on their chemical structure. While some modified calix ajpamc.comresorcinarene compounds showed activity against S. aureus but not E. coli, the general class of acridines has demonstrated a broad spectrum of antibacterial potential. uns.ac.id

Bacterial StrainRelevanceActivity of Acridine DerivativesReference
Staphylococcus aureusCommon Gram-positive pathogen, including resistant strains (MRSA).Derivatives have shown inhibitory activity. mdpi.comuns.ac.idresearchgate.net
Escherichia coliCommon Gram-negative pathogen.Some derivatives tested, with variable activity. mdpi.comuns.ac.idpeerj.com

Antifungal Applications and Efficacy

While extensively studied as antibacterial and anticancer agents, the antifungal properties of acridine derivatives are also a subject of investigation. mdpi.com Some this compound compounds have demonstrated notable efficacy against fungal pathogens.

Antiviral Activities and Inhibition of Viral Replication

Acridine derivatives have been recognized for their broad-spectrum biological activities, including antiviral properties. rsc.orgmdpi.com The planar structure of the acridine nucleus allows it to intercalate with the nucleic acids of viruses, a mechanism that can inhibit viral replication and transcription. ontosight.airesearchgate.net While research has explored a range of acridine compounds, certain derivatives have shown promise in inhibiting various viruses. researchgate.netresearchgate.net

Some acridine derivatives have been specifically investigated for their ability to inhibit the replication of RNA viruses. nih.gov The mechanism of action can involve the inhibition of early steps in the viral replication cycle, such as the recruitment of viral RNA or the assembly of the replicase complex. nih.gov For instance, certain acridine derivatives have been found to interfere with the binding of viral replication proteins to the viral RNA, a critical step for viral propagation. nih.gov Studies on various acridine compounds have demonstrated their potential to inhibit the multiplication of viruses like herpes simplex virus (HSV). researchgate.netnih.gov In one study of 22 acridine derivatives, four showed a significant inhibitory effect on the multiplication of HSV-2 in Vero cells, with some inhibiting virus replication without directly affecting the virus particles. nih.gov

The antiviral mechanisms of acridine derivatives are multifaceted. Beyond DNA intercalation, they can also target viral enzymes essential for replication. researchgate.net For example, some derivatives act as inhibitors of topoisomerase, an enzyme that plays a role in DNA replication. ptfarm.pl The development of resistance by viruses to existing antiviral drugs necessitates the exploration of new chemical scaffolds like acridines. researchgate.net The ability of these compounds to target host cell proteins that are utilized by viruses for replication is another promising strategy to circumvent drug resistance. plos.org

Table 1: Antiviral Activities of Selected Acridine Derivatives

Compound ClassVirusMechanism of ActionReference(s)
Acridine DerivativesRNA VirusesInhibition of viral RNA recruitment and replicase complex assembly. nih.gov
Acridine DerivativesHerpes Simplex Virus (HSV-2)Inhibition of virus multiplication. nih.gov
Acridine DerivativesGeneralDNA intercalation, Topoisomerase II inhibition. ontosight.aiptfarm.pl
Quinacrine (B1676205) (an acridine derivative)TombusvirusInterferes with the binding of p33 replication protein to viral RNA. nih.gov

Antimalarial Potential of this compound Scaffolds

The acridine scaffold has a long history in the development of antimalarial drugs, with quinacrine being one of the earliest synthetic antimalarials. rsc.orgmdpi.com The emergence of drug-resistant strains of Plasmodium falciparum has renewed interest in developing new antimalarial agents based on the acridine structure. mdpi.comopenmedicinalchemistryjournal.com Derivatives of this compound are precursors to potent 4-aminoacridine (B1666315) compounds that have shown significant promise.

Research has demonstrated that 4,9-diaminoacridines and 4-aminoacridines, which can be synthesized from this compound precursors, exhibit dual-stage antiplasmodial activity, targeting both the blood and liver stages of the parasite's lifecycle. miguelprudencio.com The antimalarial activity of these compounds is influenced by the nature and length of the side chains attached to the acridine ring. mdpi.commiguelprudencio.com For example, increasing the length of the side chain at position 4 of 4,9-diaminoacridines has been shown to improve activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. miguelprudencio.com

The mechanism of action for many acridine-based antimalarials involves the inhibition of hemozoin biocrystallization, a crucial detoxification process for the parasite. nih.govplos.org By interfering with this pathway, the compounds lead to the buildup of toxic heme, which kills the parasite. nih.gov Some acridine derivatives have also been shown to act as DNA intercalators and inhibitors of topoisomerase VI, presenting alternative targets for their antimalarial action. nih.gov The presence of a heterocyclic ring attached to the acridine core has been found to significantly increase the activity against P. falciparum. nih.gov

Table 2: Antimalarial Activity of this compound-Derived Scaffolds

Compound ScaffoldPlasmodium Strain(s)Key FindingsReference(s)
4,9-DiaminoacridinesP. falciparum (3D7 and W2)Showed better activity than 4-aminoacridines; side chain length at position 4 influences activity. miguelprudencio.com
4-AminoacridinesP. falciparum (3D7 and W2), P. bergheiActive against both blood and liver stages; some derivatives showed lower IC50 values than the reference drug primaquine. miguelprudencio.com
N-Alkylaminoacridine derivativesP. falciparum (CQS and CQR)Presence of a heterocyclic ring increases activity; potent DNA intercalators and inhibitors of topoisomerase VI. nih.gov
Acridinone derivativesP. falciparumSome compounds showed submicromolar efficacy without cytotoxicity to human cells. nih.gov

Anti-inflammatory and Other Pharmacological Profiles of Acridine Derivatives

Beyond their antimicrobial activities, acridine derivatives have demonstrated a wide range of other pharmacological properties, including anti-inflammatory, anticancer, and antifungal effects. rsc.orgmdpi.com The versatility of the acridine nucleus allows for chemical modifications that can tune its biological activity. researchgate.net

The anti-inflammatory potential of acridine derivatives has been attributed to their ability to suppress the release of chemical mediators from inflammatory cells such as mast cells, neutrophils, and macrophages. nih.gov For instance, certain 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have been shown to be potent inhibitors of mast cell degranulation and the secretion of lysosomal enzymes from neutrophils. nih.gov Furthermore, some of these compounds effectively inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov

The planar structure of acridines allows them to intercalate into DNA, a property that is central to their anticancer activity. nih.gov This interaction can disrupt DNA replication and transcription in rapidly dividing cancer cells. ontosight.ai Some acridine derivatives, such as amsacrine (B1665488), have been developed as clinical anticancer agents that function as topoisomerase inhibitors. researchgate.net The cytotoxic effects of these compounds are often selective for tumor cells, with some derivatives showing no significant cytotoxicity to normal cells at therapeutic concentrations. nih.gov In addition to their anticancer and anti-inflammatory roles, acridine derivatives have also been investigated for their antifungal and antibacterial activities. researchgate.netontosight.ai

Table 3: Pharmacological Profiles of Acridine Derivatives

ActivityMechanism of ActionExample Compounds/DerivativesReference(s)
Anti-inflammatoryInhibition of mediator release from mast cells, neutrophils, and macrophages; inhibition of TNF-α production.9-Anilinoacridines, 9-Phenoxyacridines nih.gov
AnticancerDNA intercalation, topoisomerase inhibition.Amsacrine, 9-Anilinoacridines researchgate.netontosight.ai
AntifungalNot specified in detail in the provided context.Acridine derivatives researchgate.netontosight.ai
AntibacterialNot specified in detail in the provided context.Acridine derivatives researchgate.netontosight.ai

Photodynamic Therapy (PDT) Applications Utilizing Acridine Chromophores

Photodynamic therapy (PDT) is a therapeutic modality that employs a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death, and it is used in the treatment of cancer and other diseases. mdpi.comnih.gov Acridine derivatives are recognized as potent photosensitizers due to their ability to absorb light and generate cytotoxic ROS. rsc.orgnih.gov

The mechanism of PDT using acridine chromophores involves the excitation of the acridine molecule by light of a specific wavelength. nih.gov This leads to the formation of an excited triplet state, which then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. nih.gov These ROS can cause damage to cellular components, leading to apoptosis or necrosis of the target cells. nih.gov The effectiveness of acridine-based photosensitizers is linked to their ability to localize within cancer cells and, upon irradiation, to produce a significant amount of ROS. rsc.orgnih.gov

An example of an acridine derivative investigated for PDT is 9-phenylacridine (B188086) (ACPH). nih.gov Studies have shown that ACPH can sensitize melanoma cells to UVA radiation, leading to enhanced cell killing. nih.gov The mechanism involves the generation of intracellular ROS, which in turn causes DNA damage and induces apoptosis through the mitochondrial pathway. nih.gov The development of new acridine derivatives for PDT aims to improve their photocytotoxicity and selectivity for tumor tissues. rsc.orgresearchgate.net The aggregation state of the photosensitizer can also play a crucial role in its photodynamic efficiency. researchgate.net

Table 4: Acridine Chromophores in Photodynamic Therapy (PDT)

Acridine Derivative/ClassApplicationMechanism of ActionKey FindingsReference(s)
Acridin-3,6-dialkyldithioureasCancer Treatment (L1221 cell line)Generation of ROS, targeting lysosomes of cancer cells.The propyl analogue showed high photocytotoxicity. rsc.org
9-Phenylacridine (ACPH)Melanoma (A375 cells)Photosensitization to UVA radiation, enhancement of intracellular ROS, DNA damage, and apoptosis.Sensitized melanoma cells to UVA, leading to cell death. nih.gov
ImidazoacridinonesAntifungal Photo-chemotherapyEfficient photosensitizers in the photoinactivation of C. albicans.Significantly inhibited the growth of planktonic fungal cells. researchgate.net

Mechanisms of Action and Molecular Interactions of 4 Nitroacridine

Nucleic Acid Intercalation and Binding Dynamics

Structural Basis for DNA Intercalation of 4-Nitroacridine Compounds

The ability of acridine (B1665455) derivatives, including this compound, to insert themselves between the base pairs of DNA is a cornerstone of their biological activity. This process, known as intercalation, is fundamentally driven by the planar, polyaromatic structure of the acridine core, which facilitates π-stacking interactions with the base pairs of the DNA double helix. if-pan.krakow.pl The insertion of the flat acridine ring into the space between adjacent base pairs leads to significant structural distortions of the DNA, such as unwinding and elongation of the helix, which can interfere with cellular processes like replication and transcription. farmaciajournal.comrsc.org

The binding of this compound and its analogs to DNA is a complex process governed by a combination of non-covalent forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. farmaciajournal.com Spectroscopic and calorimetric studies of various acridine derivatives reveal that upon intercalation, there is often a red shift (bathochromic shift) and a decrease in the intensity of the absorption spectra (hypochromic effect), which are indicative of strong interactions between the acridine chromophore and the DNA base pairs. farmaciajournal.comnih.gov

The nature and position of substituents on the acridine ring play a critical role in modulating the DNA binding affinity and the thermodynamics of the interaction. tandfonline.comnih.gov Electron-withdrawing groups, such as the nitro group in this compound, can influence the electronic distribution of the planar ring, which in turn affects the binding affinity. tandfonline.com For instance, the introduction of a nitro group into 9-aminoacridine (B1665356) has been shown to increase its frameshift mutagenicity, a biological effect linked to DNA intercalation. tandfonline.com

While the planar acridine core is the primary driver of intercalation, side chains and other substituents also significantly influence the binding process. mdpi.comacs.org These groups can provide additional points of contact with the DNA, such as hydrogen bonding opportunities with the base pairs, which can enhance binding affinity and specificity. nih.gov For example, studies on anilinoacridines have shown that the position of a methoxy (B1213986) substituent can dictate whether the DNA binding is an enthalpy- or entropy-driven process, by influencing the orientation of other groups for potential hydrogen bonding. nih.gov

Thermodynamic analyses provide deeper insights into the forces driving intercalation. For many acridine derivatives, the binding to DNA is an enthalpy-driven process, suggesting that the formation of favorable interactions like hydrogen bonds and van der Waals forces is the primary contributor to the stability of the DNA-ligand complex. nih.gov However, the specific thermodynamic profile can vary depending on the exact chemical structure of the acridine compound. nih.govnih.gov

The binding affinity of nitroacridine (B3051088) isomers to DNA can vary significantly. Studies have shown that while 2-, 3-, and this compound derivatives have comparable association constants, the 1-nitro isomer exhibits a much lower affinity. psu.edu This difference is attributed to the stereochemistry of the nitro group; in the 1-nitro isomer, the nitro group is twisted out of the plane of the acridine ring, which may hinder effective intercalation and require significant local distortion of the DNA structure. psu.edu In contrast, the 4-nitro isomer is believed to have a more planar conformation, similar to the 2- and 3-nitro isomers, allowing for more favorable binding. psu.edu

Table 1: DNA Binding Parameters of Selected Acridine Derivatives This table presents a selection of binding constants for various acridine compounds to illustrate the range of affinities and the influence of different substituents. Note that experimental conditions can affect these values.

Compound Binding Constant (K) (M⁻¹) Method Reference
9-Aminoacridine 1.6 x 10⁵ UV-VIS Absorption tandfonline.com
9-Amino-2-nitroacridine 2.4 x 10⁵ UV-VIS Absorption tandfonline.com
9-Amino-2-bromoacridine 5.2 x 10⁵ UV-VIS Absorption tandfonline.com
9-Amino-2,7-dibromoacridine 6.1 x 10⁵ UV-VIS Absorption tandfonline.com
Acridine Orange 2.69 x 10⁴ UV-Visible Spectroscopy researchgate.net
m-AMSA - Spectroscopic Methods nih.gov
o-AMSA - Spectroscopic Methods nih.gov

Formation of Covalent DNA Adducts and Interstrand Crosslinks by Nitroacridines

While non-covalent intercalation is a primary mode of interaction for many acridines, certain derivatives, particularly those bearing a nitro group, are capable of forming covalent bonds with DNA. This covalent modification can lead to more permanent DNA damage, including the formation of interstrand crosslinks (ICLs), which are highly cytotoxic lesions.

The cytotoxic and antitumor activities of some 1-nitroacridines have been attributed to their ability to form ICLs in DNA. bibliotekanauki.pl This process is thought to require metabolic activation of the nitro group. One proposed mechanism involves the formation of a highly reactive quinone-imine-methide intermediate through intramolecular acid-base catalysis. if-pan.krakow.pl This electrophilic species can then react with nucleophilic centers within the DNA, leading to the formation of a covalent adduct. if-pan.krakow.pl

Studies with triazoloacridinones, a class of antitumor compounds, have shown that derivatives like C-1305 can induce the formation of ICLs in the DNA of tumor cells after metabolic activation. bibliotekanauki.pl However, the detection of these crosslinks was dependent on the cellular activity of topoisomerase II, suggesting a complex interplay between drug-induced DNA damage and cellular repair pathways. bibliotekanauki.pl It has been noted that for some 1-nitroacridines, cytotoxic effects are not solely due to physicochemical binding but are an after-effect of their ability to form these interstrand DNA crosslinks. bibliotekanauki.pl

Enzymatic Inhibition by this compound Derivatives

Inhibition of Topoisomerase I and II Enzymes

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in replication, transcription, and chromosome segregation. They are major targets for anticancer drugs. Acridine derivatives, including those with a nitro substituent, are well-known inhibitors of both topoisomerase I and topoisomerase II. if-pan.krakow.plfarmaciajournal.com

The mechanism of inhibition often involves the stabilization of a transient intermediate in the enzyme's catalytic cycle, known as the cleavage complex. In this complex, the enzyme has introduced a single-strand (topoisomerase I) or double-strand (topoisomerase II) break in the DNA, and is covalently attached to the DNA termini. Intercalating agents like this compound derivatives can bind to the DNA at or near the cleavage site, preventing the enzyme from re-ligating the broken DNA strands. mdpi.com This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

For example, amsacrine (B1665488) (m-AMSA), an acridine derivative, was one of the first drugs identified as a topoisomerase II poison. mdpi.com While its primary function is to inhibit the enzyme, its DNA intercalation activity serves to increase the drug's affinity for the topoisomerase II-DNA cleavage complex. mdpi.com Similarly, other this compound derivatives are known to exhibit cytotoxicity by inhibiting topoisomerase II, leading to double-strand breaks. vulcanchem.comontosight.ai Some compounds, such as DACA and its derivatives, are unusual in their ability to inhibit both topoisomerase I and II. if-pan.krakow.pl

Modulation of Telomerase Activity

Telomerase is a reverse transcriptase enzyme that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division. However, in the vast majority of cancer cells, telomerase is reactivated, enabling them to overcome replicative senescence and achieve immortality. This makes telomerase an attractive target for anticancer therapy.

Acridine derivatives have been identified as potent inhibitors of telomerase. if-pan.krakow.plfarmaciajournal.com The mechanism of inhibition is often linked to their ability to bind to and stabilize G-quadruplex structures. The telomeric DNA sequence in humans consists of tandem repeats of TTAGGG, and the G-rich single-stranded overhang can fold into a four-stranded structure called a G-quadruplex. The formation of these structures at the very end of the chromosome can physically block the telomerase enzyme from accessing its substrate, thereby inhibiting its activity. The planar aromatic surface of the acridine ring is well-suited for stacking on the terminal G-quartets of the G-quadruplex, effectively capping and stabilizing the structure.

IMPDH (Inosine-5'-monophosphate dehydrogenase) Inhibition by Conjugates

Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. It catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (B1605901) (XMP). Because cancer cells have a high demand for nucleic acid precursors to sustain their rapid proliferation, IMPDH is considered a viable target for cancer chemotherapy.

Acetylcholinesterase Inhibition relevant to Neurodegenerative Disorders

Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. europeanreview.org The inhibition of AChE is a therapeutic strategy for neurodegenerative disorders like Alzheimer's disease, where there is a deficit in cholinergic neurotransmission. europeanreview.orgmdpi.com The progression of Alzheimer's disease is associated with a loss of cholinergic tone in the brain, leading to severe cognitive decline. mdpi.com In the brain, AChE exists predominantly in a tetrameric form (G4), but as Alzheimer's disease progresses, there is a shift towards the monomeric G1 form, which correlates with amyloid deposit density. nih.gov

While direct studies on this compound's effect on acetylcholinesterase are not extensively detailed in the provided context, the broader class of acridine derivatives has been investigated for their potential as AChE inhibitors. europeanreview.orgppm.edu.pl The therapeutic approach for many neurodegenerative diseases involves the use of AChE inhibitors to manage symptoms. nih.gov For instance, rivastigmine, which inhibits both AChE and butyrylcholinesterase (BChE), has shown benefits in slowing CNS atrophy in patients with mild cognitive impairment. mdpi.comnih.gov The dysfunction of the cholinergic system is also a feature of Parkinson's disease, where a significant decrease in AChE activity is observed. nih.gov

Cellular and Subcellular Effects Induced by 4-Nitroacridines

Apoptosis is a regulated form of programmed cell death essential for normal tissue homeostasis. nih.govaging-us.com Its deregulation is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. nih.govwikipedia.orgscielo.org Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. aging-us.comwikipedia.org

Derivatives of 1-nitroacridine have been shown to induce apoptosis in various cancer cell lines. aacrjournals.orgresearchgate.netx-mol.net For example, the 4-methyl-1-nitroacridine derivative C-1748 induces apoptosis in human colon carcinoma HCT8 and HT29 cells in a time-dependent manner. aacrjournals.org This induction is characterized by morphological changes, such as chromatin condensation and the formation of apoptotic bodies. aacrjournals.org The process involves the activation of caspases, including caspase-3, which is a key executioner caspase. aacrjournals.orgnih.gov Another analog, ART, a conjugate of 1-nitroacridine and retrotuftsin, was found to induce apoptosis in amelanotic melanoma cells. nih.govresearchgate.net This was confirmed by the activation of caspases, as detected by the FLICA test. researchgate.netx-mol.net

The mechanism of apoptosis induction by these compounds often involves the intrinsic pathway, as evidenced by the disruption of the mitochondrial transmembrane potential. aacrjournals.org The release of cytochrome c from the mitochondria into the cytosol is a critical step in this pathway, leading to the formation of the apoptosome and subsequent caspase activation. nih.gov

The cell cycle is a series of events leading to cell division and is tightly regulated by checkpoints. nih.govabcam.com The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. medsci.org This checkpoint is controlled by the activity of cyclin-dependent kinases (CDKs), such as Cdk1 (also known as Cdc2), which complexes with cyclin B. abcam.commdpi.com

Studies on acridine derivatives have shown their ability to interfere with cell cycle progression, often leading to arrest in the G2/M phase. researchgate.netx-mol.net For instance, flow cytometry analysis of cells treated with 1-nitroacridine analogs has been used to study their effects on the cell cycle. researchgate.netx-mol.net The arrest in the G2/M phase can be triggered by the activation of signaling pathways involving proteins like p53 and p21. medsci.orgmdpi.com The p21 protein is a cyclin-dependent kinase inhibitor that can halt the cell cycle by interacting with cyclin/CDK complexes. mdpi.com Overexpression of certain proteins, like 14-3-3σ, can also cause G2/M arrest by sequestering the cyclin B1-Cdc2 complex in the cytoplasm. medsci.org

Mitochondria play a central role in both cellular energy production and the regulation of apoptosis. frontiersin.org A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial transmembrane potential (Δψm). nih.govembopress.org This depolarization can lead to the release of pro-apoptotic factors from the mitochondria. nih.gov

Treatment of cancer cells with this compound derivatives has been shown to cause a collapse of the mitochondrial transmembrane potential. aacrjournals.org For example, the compound C-1748 was observed to disrupt the mitochondrial potential in colon carcinoma cells after 12 hours of incubation. aacrjournals.org This disruption is often associated with an increase in the production of reactive oxygen species (ROS). nih.govnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA, lipids, and proteins. explorationpub.commdpi.com The generation of ROS, such as superoxide (B77818) and hydrogen peroxide, has been observed in cells treated with 4-nitroquinoline (B1605747) 1-oxide (a compound with a similar nitroaromatic structure), leading to oxidative DNA damage. nih.gov The increase in ROS can further contribute to mitochondrial dysfunction and the induction of apoptosis. nih.govmdpi.com

Table 1: Effects of this compound Derivatives on Mitochondrial Function and ROS Production

Compound/Derivative Cell Line Effect on Mitochondrial Potential ROS Generation Reference
C-1748 (4-methyl-1-nitroacridine derivative) HCT8 and HT29 (colon carcinoma) Disruption of transmembrane potential Not specified aacrjournals.org
ART (1-nitroacridine-retrotuftsin analog) Melanoma and Neuroblastoma Implied via apoptosis induction Presence of ROS measured nih.govresearchgate.net
9-chloro-1-nitroacridine (1a) Melanoma Not directly specified, but linked to cell death Presence of ROS measured nih.gov
9-chloro-4-methyl-1-nitroacridine (1b) Melanoma Not directly specified, but linked to cell death Presence of ROS measured nih.gov
4-Nitroquinoline 1-oxide Human fibroblasts Not directly specified Increased H2O2 and superoxide nih.gov

A hallmark of early apoptosis is the alteration of the plasma membrane's structure, most notably the externalization of phosphatidylserine (B164497) (PS). researchgate.netx-mol.net In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet, where it acts as a signal for phagocytic cells to engulf the apoptotic cell. researchgate.netx-mol.net

Studies on 1-nitroacridine derivatives have demonstrated their ability to induce this change. researchgate.netx-mol.netnih.gov For example, an analog of 1-nitroacridine was shown to cause PS externalization in amelanotic melanoma cells, indicating the induction of apoptosis. researchgate.netx-mol.net This was detected using an assay with Annexin V, a protein that specifically binds to PS. aacrjournals.org In HCT8 and HT29 colon carcinoma cells treated with C-1748, the percentage of Annexin-V positive cells increased over time, confirming the induction of apoptosis. aacrjournals.org

Table 2: Induction of Phosphatidylserine (PS) Externalization by Nitroacridine Derivatives

Compound/Derivative Cell Line Method of Detection Observation Reference
C-1748 (4-methyl-1-nitroacridine derivative) HCT8 and HT29 Annexin-V/PI staining Time-dependent increase in Annexin-V positive cells aacrjournals.org
Acridine/Acridone Analog 12 Amelanotic (Ab) melanoma Phosphatidylserine (PS) externalization assay Induced changes in plasma membrane structure (An+ cells) researchgate.netx-mol.net
9-chloro-1-nitroacridine (1a) Melanoma Phosphatidylserine externalization assay Cell death estimated by PS externalization nih.gov
9-chloro-4-methyl-1-nitroacridine (1b) Melanoma Phosphatidylserine externalization assay Cell death estimated by PS externalization nih.gov

Metabolic Pathways and Biotransformation Studies of Nitroacridines (e.g., Cytochrome P450, UDP-glucuronosyltransferases)

The metabolism of xenobiotics, including drugs, is a critical process that determines their efficacy and toxicity. openaccessjournals.com This biotransformation typically occurs in two phases. Phase I reactions, often catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups. openaccessjournals.comwashington.edu Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to increase their water solubility and facilitate excretion. openaccessjournals.comeur.nl

While specific biotransformation studies on this compound itself are not detailed in the provided search results, the general pathways involving CYP and UGT enzymes are well-established for a wide range of compounds. nih.govnih.gov For instance, various CYP isoforms (e.g., CYP1A2, CYP3A4) are responsible for oxidative metabolism, such as hydroxylation and demethylation. nih.govnih.gov Following Phase I metabolism, UGT enzymes (e.g., UGT1A1, UGT1A3) catalyze the glucuronidation of the metabolites. nih.govnih.gov The metabolism of a compound can involve multiple CYP and UGT enzymes, which can influence its pharmacokinetic profile. nih.gov

Tautomeric Equilibria and Conformational Analysis of this compound Isomers in Solution

The biological activity and molecular interactions of this compound derivatives are significantly influenced by their conformational and tautomeric states in solution. The key equilibrium for these molecules is the tautomerism between the aminoacridine and the iminoacridan forms. acs.org The position of this equilibrium is sensitive to environmental factors such as the solvent and the pH of the solution. nih.gov

High-resolution proton magnetic resonance (¹H NMR) spectroscopy has been a crucial technique for determining the solution configurations of this compound and its related isomers. acs.orgnih.gov These studies reveal distinct conformational preferences under different conditions.

In non-polar organic solvents like deuterated chloroform (B151607) (CDCl₃), the free base of the 4-nitro isomer is observed to be in a state of slow exchange between the aminoacridine and the iminoacridan configurations. acs.orgnih.gov This suggests that in a lipophilic environment, both tautomeric forms are accessible.

The pH of an aqueous solution plays a critical role in dictating the predominant tautomeric form. nih.gov At an acidic pH of 2, where the molecule exists as a cation, the 4-nitro isomer adopts the aminoacridine configuration. acs.orgnih.gov However, when the pH is raised to a neutral or slightly alkaline range (pH 7-8), leading to the formation of the free base, the equilibrium shifts, and the 4-nitro isomer predominantly converts to the iminoacridan configuration. acs.orgnih.gov This shift is significant, as the iminoacridan tautomer has been suggested to be crucial for the compound's cytotoxic activity. acs.orgnih.gov The preference for the iminoacridan form at physiological pH has been a central part of the "iminoacridan hypothesis," which correlates this conformation with enhanced biological efficacy. nih.gov

The detailed findings from these spectroscopic studies are summarized in the table below.

ConditionSolventPredominant Form of this compound Isomer
Free BaseCDCl₃Slow exchange between aminoacridine and iminoacridan configurations. acs.orgnih.gov
Cation (pH 2)D₂OAminoacridine configuration. acs.orgnih.gov
Free Base Chromophore (pH 7-8)D₂OIminoacridan configuration. acs.orgnih.gov

Structure Activity Relationships Sar and Rational Design of 4 Nitroacridine Derivatives

Impact of Substituent Position and Nature on Biological Potency and Selectivity

The biological activity of 4-nitroacridine derivatives is profoundly influenced by the type and position of substituents on the acridine (B1665455) core and the nature of the side chain, particularly at the C-9 position.

The nitro group is a critical determinant of biological activity. Its position on the acridine ring affects the compound's properties. For instance, the reduction of the nitro group is often a key step in the mechanism of action for some derivatives. The introduction of an electron-donating methyl group at position 4 (para to the 1-nitro group) in 1-nitroacridine derivatives was found to decrease the susceptibility of the 1-nitro group to reduction. io.gliwice.pl This modification, however, can lead to compounds with lower general toxicity and enhanced antitumor efficacy against specific cancers like colon and prostate cancers. io.gliwice.pl

The side chains attached to the acridine nucleus, often at the C-9 position, play a significant role in modulating the biological activity. The length and composition of these side chains can impact solubility, cell permeability, and interaction with biological targets. For instance, the linkage of an aminoalkyl chain to the 1-nitroacridine core is a common strategy in the design of new derivatives. mdpi.com The nature of this side chain can influence the compound's toxicity and efficacy.

The table below summarizes the impact of various substituents on the biological activity of acridine derivatives, drawing from broader acridine chemistry to infer potential effects on 4-nitroacridines.

Substituent/ModificationPositionEffect on Biological ActivityReference(s)
Electron-donating group (e.g., methoxy)2-position of acridoneIncreased inhibitory activity against cholinesterases. rsc.org
Electron-donating group7- or 8-position of acridineMore effective interaction with DNA, leading to higher anticancer activity. rsc.org
Electron-withdrawing group (e.g., nitro)Pendant benzyl (B1604629) groupDecreased inhibitory activity against cholinesterases. rsc.org
Hydroxy group4-position of acridinePotent Ngn2 promoter activity. rsc.org
Methyl group4-position of 1-nitroacridineDecreased susceptibility of the nitro group to reduction, potentially lowering toxicity. io.gliwice.pl
Aminoalkyl side chainC-9 positionInfluences hypoxia selectivity and cytotoxicity. nih.gov
Various substituentsC-9 position of 3-nitroacridineCrucial for DNA-binding and anti-proliferative effects. nih.gov

Role of Molecular Planarity and Conformation in Biomolecular Interactions

The geometry of this compound derivatives is a cornerstone of their biological activity, with molecular planarity and conformational flexibility being key determinants of their interactions with biomolecules, particularly DNA.

The planar aromatic structure of the acridine ring system is a fundamental requirement for its primary mechanism of action: intercalation into the DNA double helix. nih.govresearchgate.netresearchgate.net This process involves the insertion of the flat acridine moiety between the base pairs of DNA. researchgate.netresearchgate.net This interaction distorts the DNA structure, which can interfere with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.netresearchgate.net The planarity of the molecule allows for maximal overlap with the DNA bases, stabilizing the drug-DNA complex.

Furthermore, the conformation of the molecule can affect its ability to interact with other biological targets, such as enzymes. For example, the aminoacridine/iminoacridan tautomerism, which is a conformational change, is a key factor in the hypoxia-selective cytotoxicity of nitracrine (B1678954) analogues. nih.gov The ability of a molecule to adopt a specific conformation can enhance its binding affinity and selectivity for a particular biological target.

The dynamic nature of both the drug molecule and its biological target, such as DNA looping and fluctuations, can also play a role in the efficiency of target search and binding. nsf.gov The ability of a this compound derivative to adapt its conformation to fit into a binding site is a crucial aspect of its biological function.

Design and Synthesis of Hybrid Molecules and Conjugates Incorporating this compound Scaffolds

A promising strategy in the development of novel anticancer agents involves the creation of hybrid molecules and conjugates that link a this compound scaffold to other biologically active moieties. researchgate.net This approach aims to combine the DNA-intercalating properties of the acridine core with the specific targeting or mechanistic actions of other molecules, potentially leading to enhanced efficacy, improved selectivity, and reduced side effects. researchgate.net

Peptide Conjugates: One area of focus has been the conjugation of this compound derivatives with peptides. Peptides can act as carriers to improve drug delivery to tumor cells or can themselves possess biological activity. For example, new analogues of 4-methyl-1-nitroacridine have been synthesized with tuftsin (B1682037)/retro-tuftsin derivatives. ajpamc.com The synthesis typically involves a nucleophilic substitution reaction between an amine group on the peptide and the C-9 position of a 4-methyl-1-nitro-9-phenoxyacridine precursor. ajpamc.com Similarly, conjugates of 1-nitroacridine with tuftsin/retro-tuftsin have been designed and synthesized using solid-phase procedures, with some showing potent and selective cytotoxic activity against tumor cell lines. nih.gov

Mycophenolic Acid Conjugates: Another approach involves the synthesis of hybrid compounds comprising mycophenolic acid (MPA) and a 1-nitroacridine or 4-nitroacridone derivative. nih.govresearchgate.net These conjugates, which vary in the length of the linker between the MPA and the heterocyclic unit, have been evaluated for their antiproliferative activity against various leukemia cell lines. nih.gov The type of heterocyclic moiety was found to influence the cytotoxic and antiproliferative properties of these conjugates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in this compound Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjmaterenvironsci.com In the context of this compound research, QSAR models can be valuable tools for predicting the anticancer activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent and selective agents.

The process of QSAR modeling involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Finally, a mathematical model is developed to correlate these descriptors with the observed biological activity.

For example, a 3D-QSAR study on a series of novel triazole-quinine derivatives used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that could predict their antimalarial activity. jmaterenvironsci.com These models provide insights into how different fields (steric, electrostatic, hydrophobic, etc.) around the molecules influence their biological function.

In the realm of nitroaromatic compounds, QSAR studies have been employed to analyze the anti-tumor activity of nitroazoles. nih.gov Such studies have found that characteristics like hydrophobicity, molar refraction, and the charge of the nitro anion radical derivatives are significant for their interaction with molecular targets. nih.gov

While a specific, detailed QSAR study solely focused on this compound derivatives was not identified in the provided search results, the principles of QSAR are broadly applicable. By applying these methods to this compound derivatives, researchers could:

Identify the key structural features that govern their cytotoxicity and selectivity.

Predict the activity of virtual compounds before undertaking their synthesis, saving time and resources.

Optimize lead compounds by suggesting specific structural modifications to enhance their desired biological properties.

The successful application of QSAR modeling requires a diverse and well-characterized dataset of compounds and careful validation of the resulting models to ensure their predictive power.

Advanced Characterization and Computational Investigations of 4 Nitroacridine

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

The intricate structural details and interaction mechanisms of 4-nitroacridine have been extensively explored using a variety of sophisticated spectroscopic techniques. These methods provide invaluable insights into the molecule's configuration, its behavior in different environments, and its binding affinities with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Tautomeric Studies

High-resolution proton magnetic resonance (¹H NMR) spectroscopy has been a pivotal tool in determining the solution configurations and tautomeric equilibria of this compound and its isomers. nih.govacs.org Tautomers are structural isomers that can readily interconvert, and understanding their equilibrium is crucial for comprehending the compound's chemical reactivity and biological activity. thermofisher.commit.edu

In a nonpolar solvent like chloroform-d (B32938) (CDCl₃), the free base of this compound appears to exist in a slow exchange between the aminoacridine and iminoacridan configurations. nih.govacs.org However, when protonated in deuterium (B1214612) oxide (D₂O) at a low pH of 2, it predominantly adopts the aminoacridine configuration. nih.govacs.org As the pH is increased to a range of 7-8, causing the formation of the free base of the chromophore, this compound, along with its 1-nitro isomer, converts to the iminoacridan configuration. nih.govacs.org This shift in tautomeric form is significant as the iminoacridan conformation is believed to be crucial for its interaction with DNA, a key aspect of its biological activity. acs.org

Solvent/ConditionTautomeric Form of this compound
CDCl₃ (free base)Slow exchange between aminoacridine and iminoacridan
D₂O, pH 2 (cation)Aminoacridine
D₂O, pH 7-8 (free base)Iminoacridan

UV-Vis and Fluorescence Spectroscopy for DNA and Protein Binding Studies

UV-Vis and fluorescence spectroscopy are powerful techniques to study the interactions of small molecules with biological macromolecules like DNA and proteins. researchgate.netmdpi.comnih.govmdpi.com When a compound binds to DNA, changes in its UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (bathochromic or hypsochromic shift) and a change in absorbance (hyperchromicity or hypochromicity), are often observed. researchgate.netmdpi.com

For acridine (B1665455) derivatives, the UV-Vis spectra typically show significant absorption in the 350-450 nm range, which is characteristic of the π-electron transitions within the acridine ring. researchgate.net Studies on various acridine derivatives have shown that upon interaction with calf thymus DNA (ct-DNA), these compounds exhibit hypochromism, indicating an intercalative binding mode. researchgate.netnih.gov The binding constants (Kb), which quantify the affinity of the compound for DNA, can be calculated from the changes in absorbance intensity and often fall in the range of 10⁵ M⁻¹, which is consistent with DNA intercalation. researchgate.netnih.gov

Fluorescence spectroscopy is another sensitive method to investigate protein-ligand interactions. nih.govmdpi.com Proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence can be quenched or enhanced upon binding of a ligand. mdpi.com By monitoring these changes in fluorescence, the binding affinity and stoichiometry of the interaction can be determined. nih.govmontana.edu For instance, studies with benzofuran (B130515) derivatives and bovine serum albumin (BSA) have utilized fluorescence quenching to determine dissociation constants (kD), providing a quantitative measure of the binding strength. mdpi.comnih.gov

Circular Dichroism Spectroscopy for Biomolecular Conformational Changes

Circular dichroism (CD) spectroscopy is an essential technique for investigating the conformational changes in chiral biomolecules, such as proteins and DNA, upon interaction with ligands. libretexts.orge3s-conferences.orgnih.gov CD measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary and tertiary structure of these macromolecules. mdpi.com

When a small molecule like this compound binds to a protein or DNA, it can induce changes in their conformation, which are reflected in the CD spectrum. libretexts.orge3s-conferences.org For proteins, CD in the far-UV region (190-250 nm) is used to analyze changes in secondary structures like α-helices and β-sheets. libretexts.org For DNA, CD spectroscopy can reveal changes in its helical structure upon intercalation or groove binding of a ligand. mdpi.commdpi.com The binding of a ligand can lead to alterations in the ellipticity of the biomolecule's characteristic CD bands, and these changes can be used to study the nature and extent of the interaction. e3s-conferences.orgmdpi.com

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique used to detect and characterize species with unpaired electrons, such as free radicals. bhu.ac.inbruker.comnih.gov This method is particularly valuable for studying redox processes and the formation of transient radical intermediates in chemical and biological systems. bruker.com

In the context of this compound, EPR could be employed to investigate the formation of radical species during its metabolic activation, a process often linked to the biological activity of nitroaromatic compounds. acs.org The reduction of the nitro group can lead to the formation of nitro radical anions, which are paramagnetic and thus detectable by EPR. nih.gov By using spin trapping agents, which react with short-lived radicals to form more stable spin adducts with characteristic EPR spectra, it is possible to identify the specific radical species being formed. nih.gov This information is crucial for understanding the mechanisms of cytotoxicity and mutagenicity of nitroacridines. k-state.edu

In Vitro and Cellular Assays for Biological Activity Profiling

To understand the biological effects of this compound, a range of in vitro and cellular assays are employed. These assays provide quantitative data on the compound's impact on cell viability and cytotoxicity.

Cell Viability and Cytotoxicity Assays (e.g., XTT, MTT)

Cell viability and cytotoxicity are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays. thermofisher.comnih.govthermofisher.com These assays are based on the metabolic activity of viable cells.

In the MTT assay, the tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. elabscience.com The amount of formazan produced, which can be quantified by measuring its absorbance, is directly proportional to the number of viable cells. elabscience.com The XTT assay is similar, but it produces a water-soluble formazan product, simplifying the procedure. thermofisher.com

These assays are widely used to screen the anticancer activity of compounds and to determine their IC₅₀ values, which is the concentration of the compound that inhibits 50% of cell growth. nih.gov For example, studies on 1,3-dimethyl-6-nitroacridine derivatives have used the MTT assay to demonstrate their ability to inhibit the growth of cancer cells at micromolar concentrations, with the results correlating with their DNA binding ability. nih.gov

AssayPrincipleProductMeasurement
MTT Reduction of MTT by mitochondrial dehydrogenases in viable cells. elabscience.comInsoluble purple formazan. elabscience.comAbsorbance after solubilization. elabscience.com
XTT Reduction of XTT by metabolically active cells. thermofisher.comWater-soluble orange formazan. thermofisher.comAbsorbance directly from the medium. thermofisher.com

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Caspase Assays)

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. In the context of this compound and its derivatives, apoptosis and cell cycle progression have been scrutinized to understand their cytotoxic activity.

Flow cytometry is a powerful technique used to analyze the cell cycle by measuring the DNA content of a population of cells. wikipedia.org Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity corresponds to the amount of DNA. wikipedia.org This allows for the differentiation of cells in various phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes). wikipedia.org A "sub-G1" peak on a flow cytometry histogram is indicative of apoptotic cells, which have fragmented DNA and thus a lower DNA content than healthy G1 cells. wikipedia.orgiiarjournals.org

Studies on acridine derivatives have demonstrated their ability to induce apoptosis and arrest the cell cycle. For instance, the 1-nitroacridine derivative C-1748 was shown to induce a gradual increase in the sub-G1 DNA content in HCT8 human colon carcinoma cells, reaching 25% after 72 hours. nih.gov This suggests a significant level of apoptosis. nih.gov In another study, a spiro-acridine compound, AMTAC-06, also led to a significant increase in the sub-G1 peak in Ehrlich ascites carcinoma cells, indicating apoptosis induction. iiarjournals.org

Caspase assays are another critical tool for studying apoptosis. Caspases are a family of proteases that are central to the execution of the apoptotic program. thermofisher.comnih.gov These enzymes are synthesized as inactive precursors (procaspases) and are activated in a cascade during apoptosis. thermofisher.com Initiator caspases (like caspase-8 and -9) activate executioner caspases (like caspase-3 and -7), which then cleave various cellular substrates, leading to the dismantling of the cell. thermofisher.com

Fluorometric assays and flow cytometry can be used to measure caspase activity. nih.gov These assays often use a substrate containing a caspase-specific amino acid recognition sequence linked to a fluorescent reporter. fishersci.fi When an active caspase cleaves the substrate, the reporter is released and becomes fluorescent, allowing for quantification of caspase activity. thermofisher.comfishersci.fi For example, the recognition sequence DEVD (aspartic acid-glutamic acid-valine-aspartic acid) is specific for caspase-3 and -7. fishersci.fi Studies on acridine derivatives have confirmed the activation of caspases, such as caspase-9, as a key event in their induced apoptotic pathway. ppm.edu.pl

Table 1: Effects of Acridine Derivatives on Cell Cycle and Apoptosis

CompoundCell LineAssayKey FindingReference
C-1748 (1-nitroacridine derivative)HCT8 (human colon carcinoma)Flow Cytometry (Cell Cycle Analysis)Gradual increase in sub-G1 DNA content (25% after 72h), indicating apoptosis. nih.gov
C-1748 (1-nitroacridine derivative)HCT8 (human colon carcinoma)Biochemical Markers (e.g., Caspase Activation)Confirmed the presence of a considerable amount of apoptotic cells. nih.gov
AMTAC-06 (spiro-acridine derivative)Ehrlich ascites carcinomaFlow Cytometry (Cell Cycle Analysis)Significant increase in the sub-G1 peak (51.36 ± 3.69%), indicating apoptosis. iiarjournals.org
Acridine-retrotuftsin conjugateSH-SY5Y (neuroblastoma)Flow Cytometry (Caspase Assay)Activation of caspase-9 was identified. ppm.edu.pl

DNA Binding and Intercalation Assays (e.g., Viscometry)

A primary mechanism of action for many acridine compounds, including this compound, is their interaction with DNA. mdpi.com These planar aromatic molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.comoup.com This interaction can lead to changes in the physical properties of DNA and interfere with cellular processes like DNA replication and transcription.

Viscometry is a classic and reliable method to study DNA intercalation. psu.eduumich.edu When a small molecule intercalates into the DNA helix, it causes the DNA to lengthen and become more rigid. psu.eduumich.edu This increase in length and stiffness leads to an increase in the viscosity of a DNA solution. umich.edu By measuring the change in viscosity of a DNA solution upon the addition of a compound, one can infer its mode of binding. A significant increase in viscosity is a strong indicator of intercalation. psu.eduumich.edu

Studies on various acridine derivatives have consistently shown their ability to bind to and intercalate with DNA. For example, viscometric titrations of triazoloacridinones provided evidence for their monointercalation into DNA. psu.edu The ability of nitroacridine (B3051088) compounds to intercalate into DNA has been linked to their biological activities, including their mutagenic and recombinagenic effects. oup.com It is believed that intercalation can enhance the access of other molecules or reactive groups to the DNA, potentially leading to strand breaks. researchgate.net

The binding affinity of these compounds to DNA can be quantified using techniques like UV-VIS absorption spectroscopy to determine the DNA binding constant (K). tandfonline.com For some 9-aminoacridine (B1665356) derivatives, a correlation has been observed between the intercalative DNA binding affinity (K value) and their mutagenic activity. tandfonline.com

Table 2: DNA Intercalation Properties of Acridine Derivatives

Compound ClassAssayObservationInferred MechanismReference
TriazoloacridinonesDNA ViscometryIncreased viscosity of DNA solution. Slope value (m) between 2 and 3.Monointercalation into the DNA helix. psu.edu
NitroacridinesGenetic Assays (Yeast)Potentiation of DNA damage by other agents (e.g., bleomycin).Intercalation increases the accessibility of DNA to damaging agents. oup.com
9-Aminoacridine DerivativesUV-VIS SpectroscopyCorrelation between DNA binding constant (K) and mutagenicity.Intercalative binding to DNA is a key factor in their biological activity. tandfonline.com

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking and Dynamics Simulations for Target-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for elucidating the interactions between small molecules like this compound and their biological targets, primarily DNA and various proteins. researchgate.netplos.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. dovepress.comjyoungpharm.org This method uses scoring functions to estimate the binding affinity, which is often expressed as a docking score in units of kcal/mol. dovepress.com For acridine derivatives, docking studies have been employed to investigate their interactions with DNA and protein targets like tyrosine kinases and topoisomerases. researchgate.net These studies have shown that in addition to being excellent intercalating agents, some acridine derivatives exhibit high inhibitory potential for several protein targets. researchgate.net The docking scores of some tested compounds were found to be higher than those of standard drugs in certain cases. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the target-ligand complex over time. uiuc.edumdpi.com By simulating the movements of atoms and molecules, MD can reveal the stability of binding interactions, conformational changes in both the ligand and the target, and the role of solvent molecules. nih.govmdpi.com For instance, MD simulations can be used to study the stability of hydrogen bonds and hydrophobic interactions between an antibody and a protein. nih.gov In the context of acridines, MD simulations could be used to explore the dynamics of DNA intercalation and the subsequent structural changes in the DNA helix.

Table 3: Representative Molecular Docking Studies of Acridine Derivatives

Compound Class/DerivativeTargetComputational MethodKey FindingReference
Acridine-based derivativesVarious protein targets (e.g., tyrosine kinases)Molecular DockingDisplayed high inhibition for several protein targets, with docking scores sometimes exceeding standard drugs. researchgate.net
Spiro-acridine derivative (AMTAC-19)ERK1, JNK1, p38α MAPKMolecular DockingIn silico results indicated interaction with all three MAP kinases. researchgate.net
Carbazole alkaloid and coumarinsDNA-Gyrase (6F86) and LasR binding domain (2UV0)Molecular Docking (AutoDock Vina)Docking scores indicated better binding affinity than some preclinical drugs. dovepress.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful means to investigate the intrinsic electronic properties of molecules, which govern their reactivity and interactions. nih.govrsc.org These methods can be used to calculate various molecular descriptors that are crucial for understanding the structure-activity relationships of compounds like this compound.

Calculations can determine properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net For nitroaromatic compounds, the energy of the LUMO has been shown to be a key determinant of their mutagenic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies often employ quantum chemical descriptors to build predictive models. researchgate.net For a series of acridine derivatives, QSAR models have been developed to predict their biological activity based on calculated descriptors like total energy, van der Waals volume, polarizability, and bond lengths and angles. researchgate.net These models have successfully predicted the biological activities of the studied acridines with a high degree of correlation. researchgate.net

Furthermore, quantum chemical calculations can be used to predict the reaction mechanisms and pathways. For example, detailed assessments of the reaction mechanisms for the metabolic activation of nitrosamines have been performed using quantum chemistry. nih.govfrontiersin.org This approach can help in understanding how a molecule like this compound might be metabolized and how its electronic structure influences its potential to form reactive intermediates. nih.gov

Table 4: Application of Quantum Chemical Calculations to Acridine and Related Compounds

Compound ClassComputational MethodCalculated PropertySignificanceReference
Aromatic and heteroaromatic nitro compoundsAM1 methodEnergy of the Lowest Unoccupied Molecular Orbital (LUMO)A main determinant of mutagenicity. nih.gov
AcridinesDFT (B3LYP/6-31G)Molecular descriptors (e.g., HOMO-LUMO gap, polarizability)Used to build QSAR models for predicting biological activity. researchgate.net
NitrosaminesQuantum Chemical AssessmentReaction mechanisms and activation pathwaysUnderstanding metabolic activation and carcinogenicity. nih.govfrontiersin.org

Emerging Applications and Broader Research Context of Acridine Derivatives

Applications in Materials Science (e.g., fluorescent probes, dyes, laser technologies)

Acridine (B1665455) derivatives are a significant class of nitrogen-containing heterocycles that have been utilized as industrial pigments and dyes since the nineteenth century. kfu.edu.sa Their utility in materials science stems from their robust fluorescent properties, making them ideal for visualizing biomolecules and for use in laser technologies. kfu.edu.sainformativejournals.com The core acridine structure and its derivatives form the basis for many synthetic fluorescent probes. evidentscientific.com

As fluorescent probes, acridine dyes are highly valued. Acridine Orange (AO), for example, is a cationic dye whose absorption and fluorescence spectra are sensitive to its environment, such as the type of solvent and its concentration. kfu.edu.sa This sensitivity allows it to be used for applications like fluorescence microscopy and as a marker for imaging. kfu.edu.sasioc-journal.cn The photophysical characteristics of AO have been studied extensively in various solvents, revealing shifts in its absorption and fluorescence peaks depending on the medium. For instance, the absorption peak of AO is around 490 nm, but it can experience a red shift in solvents like dimethyl sulfoxide (B87167) (DMSO). kfu.edu.sa The addition of nanoparticles, such as aluminium oxide (Al2O3 NPs), can enhance the fluorescence intensity of AO, while magnesium oxide (MgO NPs) can quench it. kfu.edu.sa

The development of new acridine dyes continues to be an active area of research. Novel aromatic amine-substituted acridine dyes have been synthesized as potential photosensitizers for dye-sensitized solar cells (DSSC). researchgate.net By modifying the acridine nitrogen through protonation and quaternization, researchers have created dyes with extended absorption spectra ranging from 400 to 800 nm. researchgate.net

Photophysical Properties of Acridine Orange (AO) in Various Solvents
SolventConcentration (M)Absorption Peak (nm)Fluorescence Shift
Distilled Water1x10⁻⁴ - 1x10⁻⁶490Blue shift of ~6 nm at 0.5x10⁻⁴ M, then red shift of ~7 nm at 1x10⁻⁶ M
DMSO1x10⁻⁴ - 1x10⁻⁶~495Blue shift of ~4 nm at 1x10⁻⁵ M, then red shift of 10 nm at higher concentrations
Acetone1x10⁻⁴ - 1x10⁻⁶490Red shift of 9 nm
Ethanol (B145695)1x10⁻⁴ - 1x10⁻⁶490Red shift of 6 nm

Data sourced from a study on the photophysical characteristics of Acridine Orange. kfu.edu.sa

Environmental Fate and Transport Studies of Acridine Compounds

Understanding the environmental fate and transport of acridine compounds is crucial due to their presence in materials like creosote (B1164894), which is derived from coal tar. scbt.com The environmental behavior of these compounds is complex, with partitioning into air, water, soil, and biota depending on their specific physical and chemical properties. scbt.comacs.org

Acridine itself is expected to be immobile in soil. nih.gov This is based on its measured Koc values, which represent the soil organic carbon-water (B12546825) partitioning coefficient. The average Koc value for acridine is high (12,910), indicating strong sorption to soil and sediment. nih.gov This sorption is even more pronounced in acidic subsoils because the acridine molecule becomes ionized. nih.gov

The degradation of acridine compounds in the environment is influenced by several factors. For coal tar creosote components, materials in the upper soil layers may have undergone microbial degradation. scbt.com In aquatic environments, the primary degradation pathway for coal tar creosote components is metabolism by microfauna. scbt.com However, some related compounds, like dibenz(a,j)acridine, have shown no significant mineralization in soil over a 160-day period. epa.gov Factors such as temperature, precipitation, and wind patterns can also affect the degradation, volatilization, and persistence of these compounds in different regions. acs.org

Environmental Fate and Transport Properties of Acridine
PropertyValue/DescriptionImplication
pKa5.45Compound ionization in acidic conditions, leading to higher sorption. nih.gov
Average Koc12,910Indicates that acridine will be immobile in soil. nih.gov
Primary Degradation Pathway (Aquatic)Microfaunal metabolismKey process for breaking down creosote components in water. scbt.com
Biodegradation (Soil)A structurally similar compound showed no mineralization in 160 days. epa.govSuggests potential for persistence of some acridine-like structures in soil.

Data for this table was compiled from various sources detailing the environmental properties of acridine and related compounds. scbt.comnih.govepa.gov

Cross-Disciplinary Research with Acridine Scaffolds (e.g., biosensors, chemical probes)

The acridine scaffold is a versatile building block in cross-disciplinary research, particularly for developing biosensors and chemical probes. nih.gov The development of such probes is a highly interdisciplinary field, merging organic chemistry, biochemistry, and photophysics. nih.gov Acridine derivatives are well-suited for these applications due to their fluorescent properties and their ability to interact with biological macromolecules. sioc-journal.cnevidentscientific.com

Acridine-based fluorescent probes are used to monitor dynamic biological processes. For example, Acridine Orange can be used to monitor the function of microglia, a type of cell in the central nervous system. nih.gov Aminoacridine dyes are particularly useful as components in energy transfer processes and as molecular chemosensors for detecting polar organic molecules. researchgate.net These dyes can serve as optical indicators for solution pH due to the distinct fluorescence properties of their neutral and protonated forms. researchgate.net The interaction of these dyes with various analytes can lead to changes in their spectroscopic signals, forming the basis of their sensing capabilities. acs.org

Furthermore, the acridine scaffold has been explored for creating multi-target drugs. Research has identified 9-aminoacridine (B1665356) derivatives as potential dual inhibitors for VEGFR-2 and Src kinases, which are important targets in cancer therapy. nih.gov This represents a departure from the historical use of the acridine scaffold in developing topoisomerase inhibitors. nih.gov Synthetic acridine-based chalcone (B49325) analogs have also been identified as inhibitors of ABC transporters, proteins associated with chemoresistance in cancer cells, highlighting their potential as chemical probes to study and overcome drug resistance. mdpi.com

Future Perspectives and Research Challenges in 4 Nitroacridine Chemistry

Rational Design of Highly Selective and Low-Toxicity 4-Nitroacridine Therapeutics

A primary challenge in the development of this compound-based drugs is mitigating their inherent cytotoxicity to healthy cells while enhancing their potency against therapeutic targets. Rational drug design, guided by structure-activity relationship (SAR) studies, is paramount to achieving this balance. researchgate.netnih.gov

Research has demonstrated that subtle chemical modifications to the this compound scaffold can significantly alter biological activity and toxicity. A notable example is the comparison between the potent antitumor agent C-857 and its derivative, C-1748 (9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine). The addition of a methyl group at the 4-position in C-1748 was found to diminish its toxicity compared to the parent compound. nih.govmdpi.com This reduced toxicity is attributed to a lower metabolic rate and increased stability of its metabolites. nih.gov Specifically, C-1748 is less reactive with human liver microsomes, suggesting that slight metabolism is a probable reason for its reduced toxicity in animals. researchgate.net This finding underscores a key strategy in rational design: modifying the scaffold to control metabolic pathways and reduce the formation of toxic byproducts. nih.gov

Future design strategies will likely focus on:

Target-Specific Moieties: Incorporating substituents that promote selective binding to molecular targets overexpressed in diseased cells, such as specific G-quadruplex DNA structures found in the telomeres of cancer cells. researchgate.netnih.gov

Modulation of Physicochemical Properties: Fine-tuning properties like solubility and membrane permeability to improve drug delivery and biodistribution. The dihydrochloride (B599025) salt form of some derivatives is used to enhance solubility and stability. ontosight.ai

Hybrid Molecules: Creating hybrid compounds that combine the this compound scaffold with other pharmacophores to achieve synergistic effects or to target multiple pathways simultaneously. clockss.org

Table 1: Comparison of this compound Derivatives
CompoundKey Structural FeatureObserved PropertyReference
C-8574-demethyl analoguePotent antitumor activity but higher toxicity. nih.gov
C-1748Methyl group at 4-positionRetained antitumor activity with diminished toxicity due to lower metabolic reactivity. nih.govresearchgate.net
Triazole-linked AcridinesDisubstituted triazole linkersDesigned for selective binding to human telomeric quadruplex DNA over duplex DNA. nih.gov

Comprehensive Elucidation of Complex Molecular Mechanisms and Resistance Pathways

While the primary mechanism of action for many acridine (B1665455) derivatives is DNA intercalation, the complete picture of their molecular interactions and the pathways leading to drug resistance remains partially understood. researchgate.netclockss.org 4-Nitroacridines are known to be potent DNA binding agents, and their biological activity often correlates with the strength and kinetics of this binding. if-pan.krakow.pltandfonline.com However, their effects extend beyond simple intercalation to include the inhibition of crucial enzymes like topoisomerases. rsc.org

A significant hurdle in the clinical application of these compounds is the development of drug resistance. clockss.org Several mechanisms can contribute to this phenomenon:

Metabolic Detoxification: Cancer cells can develop resistance by upregulating metabolic pathways that inactivate the drug. For instance, conjugation with glutathione (B108866) (GSH), a process that can be mediated by glutathione S-transferases (GSTs), is a known detoxification pathway for xenobiotics and may play a role in the metabolism of some acridine derivatives. mdpi.com Preliminary studies on the unsymmetrical bisacridine C-2028, which contains a 1-nitroacridine moiety, showed it is susceptible to GST-mediated conjugation. mdpi.commdpi.com

Target Alteration: Mutations in the target enzyme, such as topoisomerase, can prevent the drug from binding effectively.

Increased Drug Efflux: Overexpression of membrane transporters can pump the drug out of the cell, reducing its intracellular concentration.

Future research must focus on a deeper investigation of these mechanisms. Understanding the specific P450 enzymes involved in metabolism, such as CYP3A4 in the case of C-1748, is crucial. researchgate.netnih.gov Furthermore, identifying the specific mutational pathways that confer resistance is essential for developing second-generation compounds that can overcome these challenges. arxiv.org

Development of Advanced and Sustainable Synthetic Methodologies for Novel this compound Scaffolds

The synthesis of complex acridine derivatives can be challenging, often requiring multi-step procedures with limited yields. rsc.orgrsc.org The development of more efficient, cost-effective, and environmentally friendly ("green") synthetic methods is a critical research challenge. rsc.orgtandfonline.comresearchgate.net

Traditional methods for creating the acridine core, such as the Bernthsen reaction, often require harsh conditions like high temperatures. rsc.org Modern approaches have shifted towards palladium-catalyzed reactions like the Buchwald-Hartwig cross-coupling, followed by cyclization. rsc.orgrsc.org

Future research in this area will likely explore:

One-Pot Reactions: Designing multi-component reactions that build the complex scaffold in a single step. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors for better control, safety, and scalability of reactions.

Biocatalysis: Employing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. tandfonline.com

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields. rsc.orgrsc.org

Table 2: Improvement in Synthesis of 6,9-dichloro-2-methoxy-4-nitroacridine
Synthetic RouteNumber of StepsOverall YieldReference
Previous Method521% rsc.orgrsc.org
Improved Method363% rsc.orgrsc.org

Integration of Omics Technologies for Systems-Level Understanding of this compound Bioactivity

To move beyond a single-target view of drug action, systems biology approaches are necessary. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the cellular response to a drug, enabling a deeper understanding of its bioactivity, mechanisms of action, and potential toxicity. humanspecificresearch.orgmdpi.comnih.gov

The application of omics to this compound research is an emerging frontier with immense potential. researchgate.net These technologies can help:

Identify Novel Targets: Proteomics can be used to identify all the proteins that a this compound derivative interacts with inside a cell, potentially revealing unexpected targets and off-target effects. humanspecificresearch.org

Uncover Resistance Mechanisms: Transcriptomics (e.g., RNA-seq) can compare gene expression profiles of sensitive and resistant cell lines, highlighting the upregulation of genes involved in drug efflux or metabolic detoxification. humanspecificresearch.org

Elucidate Metabolic Impact: Metabolomics can analyze the global changes in cellular metabolites following drug treatment, providing a functional readout of the drug's impact on cellular pathways. mdpi.com

Develop Biomarkers: Integrating omics data can help identify biomarkers that predict a patient's response to a particular this compound therapeutic, paving the way for personalized medicine. humanspecificresearch.org

While specific, large-scale omics studies on this compound are not yet widely published, the framework provided by these technologies is a crucial future direction for a comprehensive evaluation of these compounds. nih.govresearchgate.net

Translational Research and Clinical Advancement of Promising this compound Candidates

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. For this compound derivatives, this involves rigorous preclinical evaluation and, eventually, well-designed clinical trials. tandfonline.com

A leading example of a compound in this translational phase is C-1748. mdpi.com Preclinical studies have shown its potential, particularly against prostate and pancreatic cancers. tandfonline.comnih.gov In human prostate cancer xenograft models, C-1748 inhibited tumor growth by 80–90% with minimal toxicity. tandfonline.com Notably, it displayed preferential cytotoxicity towards prostate cancer cells over leukemia cells, suggesting a favorable therapeutic index. tandfonline.com Studies in pancreatic cancer cell lines also demonstrated potent cytotoxic effects, although sensitivity varied among different cell lines. researchgate.netnih.gov

The path to clinical advancement faces several challenges:

Predictive Models: Ensuring that preclinical models (cell cultures and animal xenografts) accurately predict efficacy and toxicity in humans.

Drug-Drug Interactions: Investigating potential interactions with other drugs is critical, as cancer therapy often involves combination regimens. Studies have shown that C-1748 is a substrate for and an inhibitor of certain UDP-glucuronosyltransferase (UGT) enzymes, which are involved in phase II metabolism, indicating a potential for drug-drug interactions. nih.govencyclopedia.pub

Clinical Trial Design: Designing trials that target the right patient populations, potentially using biomarkers identified through omics technologies.

Future progress depends on the continued preclinical evaluation of new, rationally designed derivatives and the careful advancement of the most promising candidates, like C-1748, into clinical studies. mdpi.com

Q & A

Q. How should researchers formulate hypothesis-driven research questions for this compound applications?

  • Methodological Answer : Define variables explicitly (e.g., “How does electron-withdrawing nitro substitution affect acridine’s fluorescence properties?”). Align hypotheses with gaps in existing literature, such as unexplored biological targets or catalytic applications. Use the “PICOT” framework (Population, Intervention, Comparison, Outcome, Time) for clinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.